molecular formula C17H15FO4 B6410501 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid CAS No. 1261935-14-1

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid

Cat. No.: B6410501
CAS No.: 1261935-14-1
M. Wt: 302.30 g/mol
InChI Key: JFZSHJQEWVEONQ-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with ethoxycarbonyl and fluorophenyl groups

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-3-22-17(21)14-7-4-11(9-15(14)18)13-6-5-12(16(19)20)8-10(13)2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSHJQEWVEONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691934
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-14-1
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-iodobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by a coupling reaction with 3-fluorophenylboronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand binding to proteins or enzymes, modulating their activity. The ethoxycarbonyl and fluorophenyl groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid is unique due to the presence of both ethoxycarbonyl and fluorophenyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group further enhances its chemical diversity, making it a versatile compound in synthetic and medicinal chemistry .

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